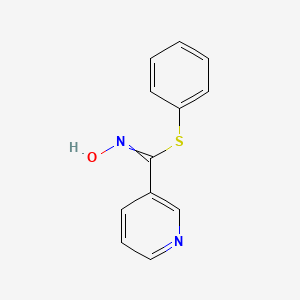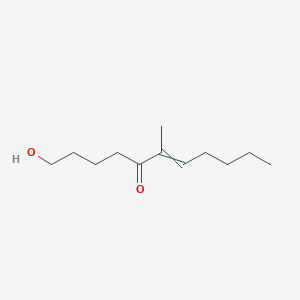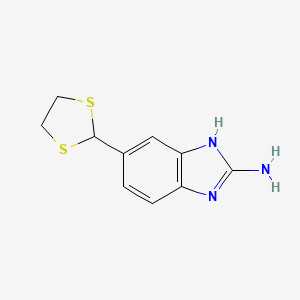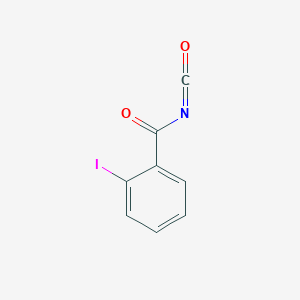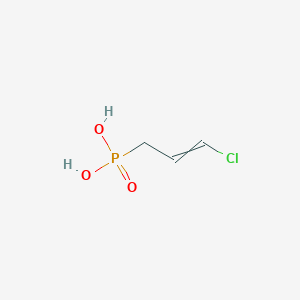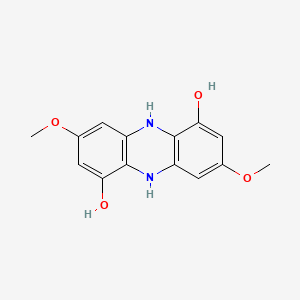
3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol is an organic compound belonging to the phenazine family Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol typically involves the reaction of appropriate methoxy-substituted phenazine precursors under controlled conditions. One common method includes the Buchwald-Hartwig C-N coupling reaction, where 5,10-dihydrophenazine is reacted with methoxy-substituted aryl halides in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its fully reduced form.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions include various quinone derivatives, reduced phenazine forms, and substituted phenazine compounds.
Scientific Research Applications
3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex phenazine derivatives.
Biology: The compound’s redox properties make it useful in studying electron transfer processes in biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol involves its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective electron transfer agent. In biological systems, it can interact with molecular targets such as enzymes and proteins, influencing various biochemical pathways. In battery applications, its extended conjugation and electron delocalization enhance its electrical conductivity and stability .
Comparison with Similar Compounds
2,3,7,8-Tetraamino-5,10-dihydrophenazine-1,4,6,9-tetraone (TDT): Known for its use in zinc batteries.
5,10-Dihydro-5,10-dimethylphenazine: Another phenazine derivative with distinct redox properties.
Uniqueness: 3,8-Dimethoxy-5,10-dihydrophenazine-1,6-diol stands out due to its specific methoxy substitutions, which influence its chemical reactivity and potential applications. Its unique structure allows for diverse functionalization, making it a versatile compound in various research and industrial applications.
Properties
CAS No. |
64793-49-3 |
|---|---|
Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
3,8-dimethoxy-5,10-dihydrophenazine-1,6-diol |
InChI |
InChI=1S/C14H14N2O4/c1-19-7-3-9-13(11(17)5-7)16-10-4-8(20-2)6-12(18)14(10)15-9/h3-6,15-18H,1-2H3 |
InChI Key |
AOUFQNYTWOOAAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)NC3=C(N2)C(=CC(=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


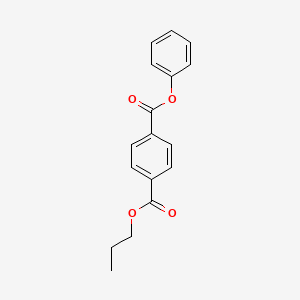
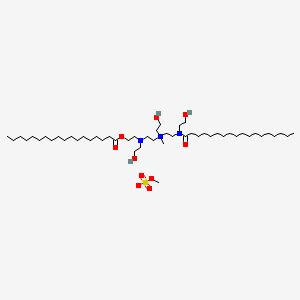

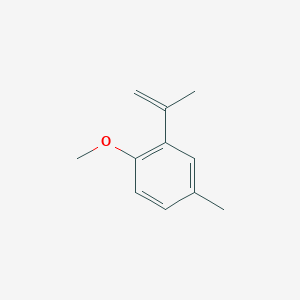
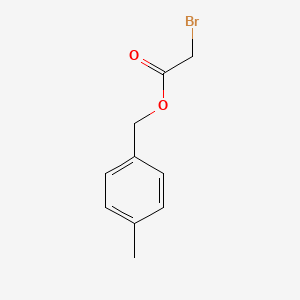
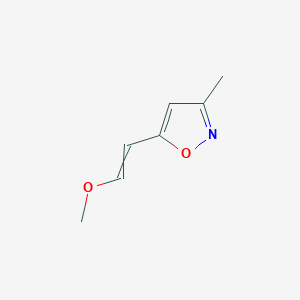

![N-[(E)-(cyanohydrazinylidene)methyl]-4-methoxybenzamide](/img/structure/B14491918.png)
![Bis[3-(dodecylsulfanyl)-2-hydroxypropyl] ethyl phosphite](/img/structure/B14491922.png)
